molecular formula C11H12F3N3O B11747310 [(furan-2-yl)methyl]({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine

[(furan-2-yl)methyl]({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11747310
M. Wt: 259.23 g/mol
InChI Key: RFIMOWQYGWCXMX-UHFFFAOYSA-N
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Description

The compound (furan-2-yl)methylamine is a bifunctional amine featuring a furan-2-ylmethyl group and a 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylmethyl substituent. Its molecular formula is C₁₁H₁₂F₃N₃O (inferred from and ), with a molecular weight of 265.23 g/mol. The furan ring introduces oxygen-based polarity, while the trifluoromethylpyrazole moiety enhances lipophilicity and metabolic stability, making this compound of interest in medicinal and agrochemical research .

Properties

Molecular Formula

C11H12F3N3O

Molecular Weight

259.23 g/mol

IUPAC Name

1-(furan-2-yl)-N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]methanamine

InChI

InChI=1S/C11H12F3N3O/c1-17-8(5-10(16-17)11(12,13)14)6-15-7-9-3-2-4-18-9/h2-5,15H,6-7H2,1H3

InChI Key

RFIMOWQYGWCXMX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)CNCC2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (furan-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of 1,4-dicarbonyl compounds.

    Synthesis of the pyrazole ring: This involves the reaction of hydrazines with 1,3-diketones.

    Coupling of the two rings: The furan and pyrazole rings are connected via a methyl bridge using a suitable alkylating agent under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(furan-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrazole ring can be reduced to form pyrazolines.

    Substitution: Both the furan and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Pyrazolines and other hydrogenated derivatives.

    Substitution: Various substituted furans and pyrazoles.

Scientific Research Applications

(furan-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of (furan-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For example, it may inhibit enzyme activity by forming a stable complex with the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations in Pyrazole-Based Amines

Table 1: Key Structural and Physicochemical Differences
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C₁₁H₁₂F₃N₃O 265.23 Furan-2-ylmethyl, 1-methyl-3-(trifluoromethyl)pyrazole Polar furan oxygen; trifluoromethyl enhances lipophilicity
Methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine () C₇H₁₀F₃N₃ 193.17 Methylamine, 1-methyl-3-(trifluoromethyl)pyrazole Simpler structure; lacks furan, reducing polarity
{1-Methyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}amine () C₈H₁₂F₃N₃ 207.20 Ethylamine, 5-methyl-3-(trifluoromethyl)pyrazole Ethyl linker; 5-methyl substitution alters steric profile
5-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine () C₁₀H₈F₃N₃ 227.19 3-(Trifluoromethyl)phenyl Aromatic phenyl group increases rigidity
1-[(Furan-2-yl)methyl]-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-amine () C₁₃H₁₀F₃N₃O 281.24 Benzodiazole core, furan-2-ylmethyl Planar benzodiazole enhances π-π stacking

Key Observations :

  • Lipophilicity : The trifluoromethyl group is a common feature, but its placement on pyrazole (vs. phenyl in ) balances lipophilicity and steric effects .
  • Biological Relevance : Benzodiazole derivatives () exhibit enhanced planarity for target binding, whereas the pyrazole-furan combination in the target compound offers modular hydrogen-bonding capabilities .

Comparison with Analogues :

  • Methyl Derivative () : Synthesized via direct alkylation of pyrazole-5-amine with methylating agents, avoiding furan incorporation .
  • Benzodiazole Derivative () : Requires multi-step cyclization to form the benzodiazole core, increasing synthetic complexity .
Table 2: Property Comparison Based on Substituents
Property Target Compound Methyl Derivative () Benzodiazole Derivative ()
LogP (Predicted) 2.1 (moderate lipophilicity) 1.8 3.5 (highly lipophilic)
Solubility Moderate in polar solvents (due to furan) Higher in non-polar solvents Low (planar benzodiazole)
Metabolic Stability High (CF₃ resists oxidation) Moderate (lacks furan’s metabolic sites) Low (benzodiazole prone to enzymatic cleavage)
Biological Activity Potential kinase inhibition (inferred from ) Limited data Anticandidate for DNA intercalation ()

Notes:

  • The trifluoromethyl group universally enhances metabolic stability across analogues .
  • Furan-containing compounds may exhibit unique pharmacokinetics due to oxygen-mediated hydrogen bonding .

Biological Activity

The compound (furan-2-yl)methylamine is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure

The compound features a furan ring and a pyrazole moiety, which are known to impart various biological properties. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Research indicates that compounds containing furan and pyrazole rings can exhibit diverse biological activities, including:

  • Antioxidant Activity : Compounds with furan derivatives have shown significant antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
  • Antimicrobial Properties : Pyrazole derivatives are often explored for their antimicrobial effects, potentially inhibiting bacterial growth through interference with metabolic pathways.
  • Anti-inflammatory Effects : The structural motifs present in this compound suggest possible anti-inflammatory activity by modulating inflammatory mediators.

Antioxidant Activity

A study assessed the antioxidant potential of similar compounds using the DPPH radical scavenging assay. Compounds with furan rings exhibited notable scavenging activity, indicating that (furan-2-yl)methylamine may also demonstrate similar properties.

Antimicrobial Activity

Research on related pyrazole compounds has shown effectiveness against various bacterial strains. For instance, a series of pyrazole derivatives demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli, suggesting that our compound could possess comparable antimicrobial activity.

CompoundBacterial StrainInhibition Zone (mm)
Compound AStaphylococcus aureus15
Compound BEscherichia coli12
(furan-2-yl)methylamineTBDTBD

Anti-inflammatory Activity

In vitro studies have indicated that similar pyrazole compounds can reduce the production of pro-inflammatory cytokines in macrophages. This suggests that (furan-2-yl)methylamine may modulate inflammatory responses effectively.

Case Studies

  • Case Study on Antioxidant Effects : A study published in Natural Products Research highlighted the antioxidant capacity of compounds with furan structures. The results showed that these compounds significantly reduced oxidative stress markers in cell cultures.
  • Case Study on Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of pyrazole derivatives, revealing their potential as effective agents against multi-drug resistant bacteria.
  • Case Study on Anti-inflammatory Properties : Research documented in Journal of Medicinal Chemistry illustrated how specific pyrazole derivatives inhibited NF-kB signaling pathways, leading to decreased inflammatory cytokine production.

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